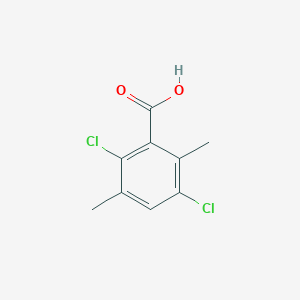

2,5-Dichloro-3,6-dimethylbenzoic acid

Description

Properties

CAS No. |

38319-81-2 |

|---|---|

Molecular Formula |

C9H8Cl2O2 |

Molecular Weight |

219.06 g/mol |

IUPAC Name |

2,5-dichloro-3,6-dimethylbenzoic acid |

InChI |

InChI=1S/C9H8Cl2O2/c1-4-3-6(10)5(2)7(8(4)11)9(12)13/h3H,1-2H3,(H,12,13) |

InChI Key |

MXCLKQOSGWYNNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C(=O)O)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

- Chloranilic Acid (2,5-Dichloro-3,6-hydroxy-1,4-benzoquinone) Molecular Formula: C₆H₂Cl₂O₄ . Unlike the target compound, chloranilic acid is a quinone derivative with hydroxyl groups at positions 3 and 6 instead of methyl groups. The absence of a carboxylic acid group and the presence of a conjugated quinone system make it redox-active, suitable for analytical applications .

2-Methoxy-3,6-Dichlorobenzoic Acid

- 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid Molecular Formula: C₁₁H₁₁Cl₂NO₄S . Features a sulfonamido group and a branched alkyl chain, differing in functional groups and steric bulk. Such structural variations influence biological activity and solubility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Acidity (Expected Trend) | Solubility Profile |

|---|---|---|---|---|

| 2,5-Dichloro-3,6-dimethylbenzoic acid | 223.07 | Cl (2,5), CH₃ (3,6), COOH (1) | Moderate (Cl EW, CH₃ ED) | Low water solubility |

| Chloranilic Acid | 209.00 | Cl (2,5), OH (3,6), quinone core | High (quinone acidity) | Moderate in polar solvents |

| 2-Methoxy-3,6-Dichlorobenzoic Acid | 221.04 | Cl (3,6), OCH₃ (2), COOH (1) | Lower (OCH₃ ED at ortho) | Moderate in organic solvents |

- Acidity: The target compound’s acidity is influenced by competing effects: chlorine atoms (electron-withdrawing, increasing acidity) and methyl groups (electron-donating, decreasing acidity). In contrast, 2-methoxy-3,6-dichlorobenzoic acid’s methoxy group at position 2 (ortho to COOH) donates electrons via resonance, reducing acidity compared to the target . Chloranilic acid, as a quinone, exhibits higher acidity due to its conjugated system .

Solubility : Methyl groups enhance lipophilicity, making the target compound less water-soluble than chloranilic acid salts (e.g., sodium salt, which is highly water-soluble ).

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not provided | C₉H₈Cl₂O₂ | 223.07 | COOH, Cl, CH₃ |

| Chloranilic Acid | 87-88-7 | C₆H₂Cl₂O₄ | 209.00 | Quinone, OH, Cl |

| 2-Methoxy-3,6-Dichlorobenzoic Acid | 1918-009 | C₈H₆Cl₂O₃ | 221.04 | COOH, Cl, OCH₃ |

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloro-3,6-dimethylbenzoic acid in laboratory settings?

A stepwise approach is typically employed:

- Chlorination : Introduce chlorine atoms at positions 2 and 5 via electrophilic aromatic substitution using Cl₂/FeCl₃ or SO₂Cl₂ under controlled conditions.

- Methylation : Methyl groups at positions 3 and 6 can be added using methylating agents like methyl iodide (CH₃I) with a base (e.g., K₂CO₃) in DMF or DMSO.

- Carboxylic Acid Formation : Oxidize a pre-functionalized methylbenzoic acid precursor (e.g., using KMnO₄ or CrO₃ in acidic media). Characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm regioselectivity and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions and confirm methyl/chlorine regiochemistry. For example, deshielded aromatic protons adjacent to electron-withdrawing groups (Cl) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Reference databases like NIST can aid in spectral interpretation .

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties (e.g., activation energies, reaction intermediates). Basis sets like 6-31G(d,p) are suitable for geometry optimization. Studies on similar chlorinated aromatics show that solvent effects (PCM models) and temperature corrections refine kinetic predictions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Packing Disruption : Bulky methyl/chlorine groups hinder uniform crystal growth. Use co-crystallization agents (e.g., pyridine derivatives) to stabilize supramolecular synthons .

- Software Tools : SHELXL (for refinement) and Olex2 (for visualization) resolve disorder or twinning issues. Single-crystal X-ray diffraction at low temperatures (100 K) improves data quality .

Q. How should researchers resolve contradictions in kinetic data for reactions involving this compound?

Conflicting rate constants may arise from solvent polarity or temperature effects. For example:

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) accelerate nucleophilic substitutions but may stabilize intermediates. Compare kinetics in DMSO vs. THF.

- Temperature Gradients : Use Arrhenius plots (ln k vs. 1/T) to isolate activation energies. Evidence from disilver coordination compounds suggests reaction rates vary by ~20% between 25°C and 50°C .

Q. What strategies enhance regioselectivity in further functionalization of this compound?

- Protecting Groups : Temporarily block the carboxylic acid (e.g., esterification with MeOH/H₂SO₄) to direct electrophilic attacks to specific positions.

- Metal Catalysis : Pd-catalyzed C-H activation (e.g., using directing groups like amides) enables selective functionalization at methyl-substituted positions .

Methodological Tables

Table 1 : Key Computational Parameters for DFT Studies

| Functional | Basis Set | Solvent Model | Application | Reference |

|---|---|---|---|---|

| B3LYP | 6-31G(d,p) | PCM (DMSO) | Reaction pathway optimization | |

| M06-2X | def2-TZVP | Gas Phase | Thermochemical accuracy |

Table 2 : Crystallographic Refinement Tools

| Software | Function | Use Case | Reference |

|---|---|---|---|

| SHELXL | Structure refinement | Handling disorder/twinning | |

| Olex2 | Visualization/model building | Supramolecular synthon analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.